molecular formula C8H11NO2 B1679915 Norfenefrine CAS No. 536-21-0

Norfenefrine

Cat. No.: B1679915
CAS No.: 536-21-0
M. Wt: 153.18 g/mol
InChI Key: LRCXRAABFLIVAI-UHFFFAOYSA-N
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Mechanism of Action

Norfenefrine, also known as Norphenylephrine, is an adrenergic agent used as a sympathomimetic drug . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biochemical Analysis

Biochemical Properties

Norfenefrine interacts with various enzymes, proteins, and other biomolecules. It is involved in the adrenergic signaling pathway, acting as an agonist to adrenergic receptors . The nature of these interactions involves the binding of this compound to these receptors, triggering a cascade of biochemical reactions.

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It acts on adrenergic receptors present on the cell surface, triggering intracellular signaling pathways that can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding to adrenergic receptors. This binding activates the receptors, leading to the activation or inhibition of downstream enzymes and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Norfenefrine can be synthesized from cardanol derived from cashew nut shell liquid. The key intermediate for the synthesis is 3-vinylphenol, which is obtained by ethenolysis of cardanol to 3-non-8-enylphenol followed by isomerising ethenolysis . Hydroxyamination of 3-vinylphenol with an iron porphyrin catalyst affords this compound in over 70% yield .

Industrial Production Methods: The industrial production of this compound involves the use of m-hydroxybenzaldehyde as a raw material . The process includes several steps of chemical reactions and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Norfenefrine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the use of halogenating agents or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as phenylephrine and etilefrine .

Properties

IUPAC Name

3-(2-amino-1-hydroxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCXRAABFLIVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4779-94-6 (hydrochloride)
Record name R,S-Norphenylephrine
Source ChemIDplus
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DSSTOX Substance ID

DTXSID3048314
Record name Norfenefrine
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536-21-0, 15308-34-6
Record name (±)-Norphenylephrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=536-21-0
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Record name R,S-Norphenylephrine
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Record name Norfenefrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13378
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Record name Norfenefrine
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Record name Norfenefrine
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Record name DL-aminomethyl-3-hydroxybenzyl alcohol hydrochloride
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Record name NORFENEFRINE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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